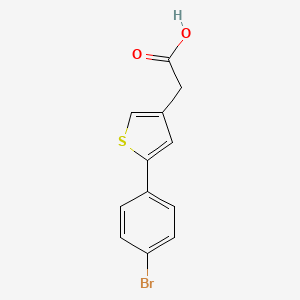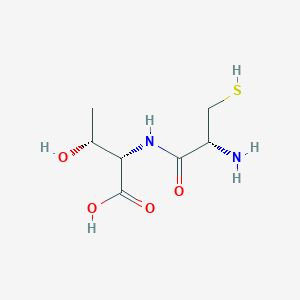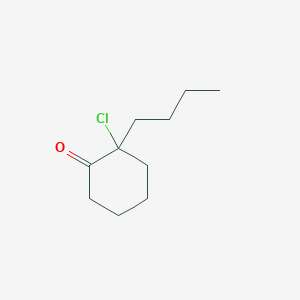
1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)- is an organic compound with a complex structure It is a derivative of 1,4-cyclohexadiene, which is known for its applications in various chemical reactions and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)- involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Cyclohexadiene Ring: This can be achieved through the Birch reduction of benzene derivatives using an alkali metal in liquid ammonia and a proton donor such as an alcohol.
Introduction of Difluoromethyl and Dimethyl Groups: These groups can be introduced through selective halogenation and subsequent substitution reactions.
Addition of the Propylsulfonyl Group: This step involves sulfonylation reactions using appropriate sulfonyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated derivatives using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons.
Applications De Recherche Scientifique
1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives may be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexadiene: A simpler analog with similar structural features but lacking the difluoromethyl, dimethyl, and propylsulfonyl groups.
1,3-Cyclohexadiene: An isomer with different chemical properties and reactivity.
1,4-Dihydrobenzene: Another related compound with similar applications in organic synthesis.
Uniqueness
1,4-Cyclohexadiene, 1-(difluoromethyl)-4,5-dimethyl-2-(propylsulfonyl)- is unique due to the presence of the difluoromethyl, dimethyl, and propylsulfonyl groups, which impart distinct chemical properties and reactivity. These features make it valuable for specific applications in scientific research and industrial processes.
Propriétés
Numéro CAS |
389574-97-4 |
|---|---|
Formule moléculaire |
C12H18F2O2S |
Poids moléculaire |
264.33 g/mol |
Nom IUPAC |
1-(difluoromethyl)-4,5-dimethyl-2-propylsulfonylcyclohexa-1,4-diene |
InChI |
InChI=1S/C12H18F2O2S/c1-4-5-17(15,16)11-7-9(3)8(2)6-10(11)12(13)14/h12H,4-7H2,1-3H3 |
Clé InChI |
WXJQBSXOWKYTBO-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=C(CC(=C(C1)C)C)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


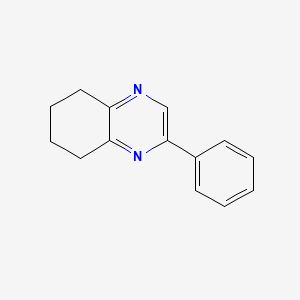
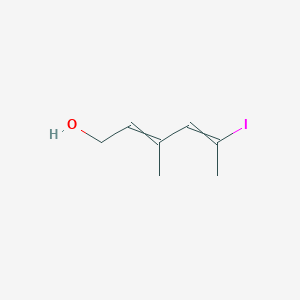
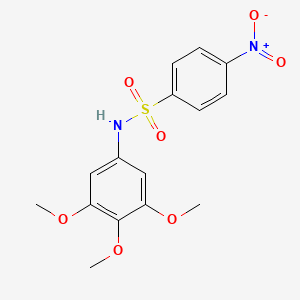
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
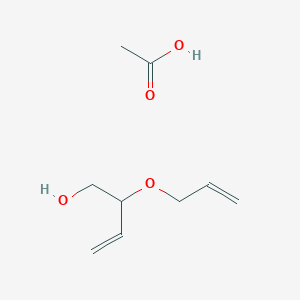
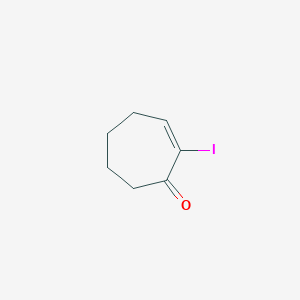

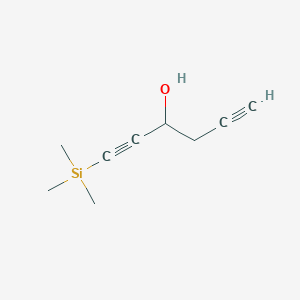
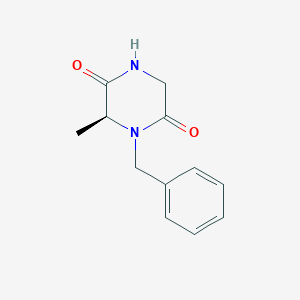
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
